molecular formula C20H24N4O3 B14968826 2-Cyclohexyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-Cyclohexyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14968826
M. Wt: 368.4 g/mol
InChI Key: CWQRPJXHWNXBEH-UHFFFAOYSA-N
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Description

2-Cyclohexyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a cyclohexyl substituent at position 2 and a 3,4,5-trimethoxyphenyl (TMP) group at position 6. The TMP moiety is a hallmark of microtubule-targeting agents, notably combretastatin A-4 (CA-4), and is critical for interactions with tubulin’s colchicine-binding site . The triazolopyrimidine core enhances metabolic stability and bioavailability compared to natural scaffolds like CA-4, making it a promising candidate for anticancer drug development . This compound has been studied for its antiproliferative and antimitotic properties, though its activity depends heavily on substituent positioning and stereoelectronic effects .

Properties

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

2-cyclohexyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H24N4O3/c1-25-16-11-14(12-17(26-2)18(16)27-3)15-9-10-21-20-22-19(23-24(15)20)13-7-5-4-6-8-13/h9-13H,4-8H2,1-3H3

InChI Key

CWQRPJXHWNXBEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC=NC3=NC(=NN23)C4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes

Cyclocondensation of Functionalized Triazole and Ketoester Intermediates

The most direct route involves cyclocondensation between a 5-amino-1-cyclohexyl-1,2,4-triazole derivative and a β-ketoester bearing the 3,4,5-trimethoxyphenyl group.

Step 1: Synthesis of 5-Amino-1-Cyclohexyl-1,2,4-Triazole

Cyclohexylhydrazine reacts with cyanogen bromide (CNBr) in ethanol under reflux to form 5-amino-1-cyclohexyl-1,2,4-triazole (yield: 72–78%). The reaction mechanism involves nucleophilic substitution followed by cyclization:
$$
\text{Cyclohexylhydrazine} + \text{CNBr} \xrightarrow{\text{EtOH, 80°C}} \text{5-Amino-1-cyclohexyl-1,2,4-triazole}
$$

Step 2: Preparation of Ethyl 3-Oxo-3-(3,4,5-Trimethoxyphenyl)Propanoate

3,4,5-Trimethoxyacetophenone undergoes Claisen condensation with ethyl acetate in the presence of sodium ethoxide (NaOEt) to yield the β-ketoester:
$$
\text{3,4,5-Trimethoxyacetophenone} + \text{CH₃COOEt} \xrightarrow{\text{NaOEt, EtOH}} \text{Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate}
$$

Step 3: Cyclocondensation Reaction

The triazole and β-ketoester undergo cyclocondensation in refluxing ethanol with sodium acetate (NaOAc) as a base:
$$
\begin{align}
\text{5-Amino-1-cyclohexyl-1,2,4-triazole} &+ \text{Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate} \
&\xrightarrow{\text{EtOH, NaOAc, 12 h}} \text{Target Compound} \quad (\text{Yield: 65–70\%})
\end{align
}
$$

Key Data Table 1: Reaction Conditions for Cyclocondensation

Parameter Value Source
Solvent Ethanol
Catalyst Sodium acetate (1.2 equiv)
Temperature Reflux (78°C)
Reaction Time 12 hours
Yield 65–70%

Post-Functionalization of a Preformed Triazolopyrimidine Core

An alternative strategy involves modifying a preassembled triazolopyrimidine scaffold through substitution reactions.

Step 1: Synthesis of 7-Chloro-2-Cyclohexyl-Triazolo[1,5-a]Pyrimidine

5-Amino-1-cyclohexyl-1,2,4-triazole reacts with ethyl 3-chloroacetoacetate in acetic acid to form 7-chloro-2-cyclohexyltriazolopyrimidine:
$$
\text{Triazole} + \text{Ethyl 3-chloroacetoacetate} \xrightarrow{\text{AcOH, 110°C}} \text{7-Chloro Intermediate} \quad (\text{Yield: 58\%})
$$

Reaction Mechanisms and Optimization

Cyclocondensation Mechanism

The cyclocondensation proceeds via nucleophilic attack of the triazole’s amino group on the β-ketoester’s carbonyl carbon, followed by dehydration and ring closure. Sodium acetate facilitates deprotonation, enhancing reaction efficiency.

Challenges in Regioselectivity

Positional selectivity during cyclocondensation is influenced by steric and electronic factors. The cyclohexyl group at position 1 of the triazole directs the β-ketoester to react at position 5, ensuring correct regiochemistry.

Yield Optimization Strategies

  • Microwave Assistance : Reducing reaction time from 12 h to 45 minutes under microwave irradiation (100°C) improves yield to 82%.
  • Catalyst Screening : Using p-toluenesulfonic acid (p-TsOH) instead of NaOAc in water increases yield to 85%.

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors are recommended to enhance reproducibility and safety. Key parameters include:

  • Solvent Choice : Replacing ethanol with isopropanol reduces costs without compromising yield.
  • Catalyst Recovery : Palladium catalysts in Suzuki couplings are recycled via filtration, lowering production costs.

Chemical Reactions Analysis

Reactivity at the Triazole and Pyrimidine Rings

The triazole ring participates in nucleophilic substitutions, while the pyrimidine ring undergoes electrophilic additions:

  • Nucleophilic Substitution : Reaction with hydrazine hydrate replaces the thione sulfur with hydrazine, forming 2-hydrazino derivatives (e.g., compound 4 in ).

  • Electrophilic Aromatic Substitution : Nitration at the pyrimidine C-5 position under HNO₃/H₂SO₄ yields nitro derivatives .

Table 2: Triazole/Pyrimidine Reactivity

Reaction TypeReagentsProductYield (%)
HydrazinolysisHydrazine hydrate, ethanol2-Hydrazino derivative72
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivative58

Functionalization of Methoxy Groups

The 3,4,5-trimethoxyphenyl group undergoes demethylation and hydroxylation:

  • Demethylation : Treatment with BBr₃ in CH₂Cl₂ selectively removes methoxy groups, yielding phenolic derivatives.

  • Hydroxylation : Oxidative conditions (e.g., H₂O₂/Fe²⁺) introduce hydroxyl groups at the para position .

Table 3: Methoxy Group Transformations

ReactionConditionsProductSelectivity
DemethylationBBr₃, CH₂Cl₂, 24 h3,4,5-Trihydroxy derivative>90%
HydroxylationH₂O₂/FeSO₄, pH 74-Hydroxy-3,5-dimethoxy derivative67

Cycloaddition and Fusion Reactions

The compound undergoes cycloadditions to form fused heterocycles:

  • 1,3-Dipolar Cycloaddition : Reaction with nitrile oxides forms triazolo[1,5-a] triazine derivatives .

  • Fusion with Phthalic Anhydride : Forms phthalazinyl-triazolo-pyrimidine hybrids (e.g., compound 8 in ).

Table 4: Cycloaddition Outcomes

Reaction PartnerConditionsFused ProductBiological Activity
Nitrile oxideToluene, 110°CTriazolo-triazineAntiviral (EC₅₀ = 16 μM)
Phthalic anhydrideAcetic acid, refluxPhthalazinyl derivativePA-PB1 inhibition (IC₅₀ = 19.5 μM)

Stability and Degradation Pathways

  • Thermal Stability : Decomposes at >250°C without melting .

  • Photodegradation : UV light induces cleavage of the triazole-pyrimidine bond, forming cyanopyridine fragments.

Scientific Research Applications

2-Cyclohexyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Structural and Functional Analogues

2.1. Substituent Positioning: 2- vs. 7-Substituted Triazolopyrimidines
The position of the TMP group significantly impacts activity:

  • Compound 6: A 2,7-diaryl triazolopyrimidine with TMP at position 7 and 4′-methoxy-3′-hydroxyphenyl at position 2. It exhibits nanomolar antiproliferative activity (IC₅₀ = 60 nM on HeLa cells) and inhibits tubulin polymerization .
  • Cevipabulin (TTI-237, 2b): A 7-TMP-substituted triazolopyrimidine with a trifluoroethylamino group at position 3. It disrupts microtubule integrity by competing with vinca alkaloids for tubulin binding .

Table 1: Impact of Substituent Positioning on Activity

Compound Substituents (Position) Antiproliferative IC₅₀ (HeLa) Tubulin Inhibition Reference
2-Cyclohexyl-7-TMP Cyclohexyl (2), TMP (7) N/A N/A
Compound 6 4′-Methoxy-3′-hydroxyphenyl (2), TMP (7) 60 nM Yes
Cevipabulin (2b) TMP (7), trifluoroethylamino (5) ~10 µM Yes
9aa (triazolopyrimidine) 4-Methoxyphenyl (6), TMP (7) Inactive No

2.2. Role of the TMP Group
The TMP group is essential for tubulin binding. For example:

  • Pyrazolopyrimidine 8 : A pyrazolo[1,5-a]pyrimidine with TMP at position 7 destabilizes microtubules (IC₅₀ = 9.9 µM) .
  • Triazolopyrimidine 9aa : Despite having the TMP group, its inactivity suggests the triazolopyrimidine core alone is insufficient without optimized substituents .

Influence of Cyclohexyl vs. Aromatic Substituents

  • Compound 25 : A 5-cyclohexyl triazolopyrimidine with a methoxyphenethylamine at position 7 shows moderate anti-tubercular activity, highlighting the cyclohexyl group’s role in modulating solubility and target affinity .
  • 5p : A 7-TMP triazolopyrimidine with a methyl group at position 5 and carboxamide at position 6 exhibits antiproliferative activity (HRMS: m/z 435.1784), suggesting that carboxamide substituents enhance cellular uptake .

Table 2: Substituent Effects on Bioactivity

Compound Position 2 Position 7 Position 5/6 Key Activity Reference
Target Cyclohexyl TMP Hypothesized antitubulin
5p TMP Methyl, carboxamide Antiproliferative
Compound 25 Methoxyphenethyl Cyclohexyl Anti-tubercular
6a–6d Benzylamino TMP Microtubule disruption

Q & A

Basic Research Questions

Q. What are the key structural features of 2-cyclohexyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine, and how do they influence its biological activity?

  • Answer : The compound features a triazolopyrimidine core fused with a cyclohexyl group at position 2 and a 3,4,5-trimethoxyphenyl group at position 6. The 3,4,5-trimethoxyphenyl moiety is critical for microtubule-targeting activity, as demonstrated in analogs where this group enhances antiproliferative effects by disrupting tubulin dynamics . The cyclohexyl substituent at position 2 may improve lipophilicity and pharmacokinetic properties, though specific SAR data for this group requires further validation .

Q. What synthetic methodologies are commonly employed to prepare triazolopyrimidine derivatives like this compound?

  • Answer : Key steps include:

  • Nucleophilic substitution : Reacting halogenated triazolopyrimidine precursors (e.g., 6-bromo derivatives) with Grignard reagents or amines to introduce substituents at C-5 and C-7 .
  • Cyclocondensation : Using β-oxo esters or malonic acid derivatives with 3-amino-1,2,4-triazoles to form the triazolopyrimidine core .
  • Functionalization : Post-synthetic modifications, such as alkylation or amidation, to install groups like cyclohexyl or trimethoxyphenyl .

Q. How is the purity and structure of this compound validated in academic research?

  • Answer : Standard characterization includes:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., 1H NMR signals for trimethoxyphenyl protons at δ 3.8–4.0 ppm) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ = 455.4 for analogs) verify molecular weight .
  • X-ray crystallography : SHELX software is widely used for structural refinement, particularly for confirming bond lengths and dihedral angles in triazolopyrimidine derivatives .

Advanced Research Questions

Q. What is the mechanism of action of this compound in microtubule inhibition, and how does it compare to classical antimitotic agents?

  • Answer : Unlike paclitaxel (which stabilizes microtubules) or vinca alkaloids (which depolymerize them), triazolopyrimidines like this compound promote tubulin polymerization in vitro while competitively inhibiting vinca alkaloid binding. This dual mechanism avoids overlapping resistance pathways associated with P-glycoprotein efflux pumps, making it effective against multidrug-resistant cancers .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced potency and selectivity?

  • SAR Insights :

  • Position 5 : A trifluoroethylamino group improves potency by enhancing hydrophobic interactions with tubulin’s β-subunit .
  • Position 7 : The 3,4,5-trimethoxyphenyl group is essential for activity; replacing methoxy groups with halogens or alkyl chains reduces efficacy .
  • Position 2 : Cyclohexyl groups may improve metabolic stability compared to smaller alkyl chains .
    • Methodology : Iterative synthesis of analogs followed by in vitro tubulin polymerization assays and cytotoxicity screening (e.g., against MCF-7 or HeLa cells) .

Q. What computational strategies are used to predict the physicochemical and energetic properties of triazolopyrimidine derivatives?

  • Answer :

  • DFT calculations : To predict heats of formation (HOF), which correlate with detonation performance in energetic materials (e.g., nitro-substituted triazolopyrimidines) .
  • Molecular docking : To map interactions with tubulin (PDB ID: 1SA0) or cannabinoid receptors (CB2), guiding rational design .
  • ADMET prediction : Tools like SwissADME assess logP, solubility, and bioavailability to prioritize candidates .

Critical Analysis of Contradictions

  • Mechanistic Discrepancies : reports triazolopyrimidines as tubulin polymerizers, while classical agents like vincristine are depolymerizers. However, both mechanisms converge on mitotic arrest, suggesting context-dependent effects requiring further in vivo validation .
  • Synthetic Challenges : While emphasizes cyclocondensation for core formation, highlights transition metal-free C–H functionalization for regioselective substitutions. Researchers must optimize conditions (e.g., solvent, temperature) to balance yield and selectivity .

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